molecular formula C16H22BrN3O B5567231 2-(1-azocanyl)-N'-(4-bromobenzylidene)acetohydrazide

2-(1-azocanyl)-N'-(4-bromobenzylidene)acetohydrazide

Cat. No. B5567231
M. Wt: 352.27 g/mol
InChI Key: NYYBOQMONWDXTJ-LDADJPATSA-N
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Description

2-(1-azocanyl)-N'-(4-bromobenzylidene)acetohydrazide, also known as AZOB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Crystal Structures

  • Hydrazone compounds related to 2-(1-azocanyl)-N'-(4-bromobenzylidene)acetohydrazide have been synthesized and characterized, revealing their potential in structural chemistry and materials science (Sheng et al., 2015).

Antibacterial and Enzyme Inhibition

  • Compounds in this class have shown antibacterial and anti-enzymatic activities, which indicates their potential use in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2014).

Antihypertensive Agents

  • Hydrazones and Schiff bases derived from similar compounds have been investigated for their antihypertensive α-blocking activities, suggesting their use in cardiovascular drug research (Abdel-Wahab et al., 2008).

Anticancer Activity

  • Research into Benzothiazole derivatives, which are structurally related, has highlighted their potential as anticancer agents. This opens up possibilities for these compounds in cancer therapy research (Osmaniye et al., 2018).

Nonlinear Optical Properties

  • The nonlinear optical properties of hydrazones have been studied, indicating their potential application in optical device technologies like optical limiters and switches (Naseema et al., 2010).

Molecular Docking Studies

  • Molecular docking studies of hydrazones have been conducted, which is crucial in drug discovery and development for understanding the interaction between drugs and their targets (Xue et al., 2022).

Antidiabetic Activity

  • Some hydrazones have been evaluated for their antidiabetic activity, showing potential for use in managing diabetes (Karrouchi et al., 2020).

properties

IUPAC Name

2-(azocan-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O/c17-15-8-6-14(7-9-15)12-18-19-16(21)13-20-10-4-2-1-3-5-11-20/h6-9,12H,1-5,10-11,13H2,(H,19,21)/b18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYBOQMONWDXTJ-LDADJPATSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC(=O)NN=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCN(CCC1)CC(=O)N/N=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(azocan-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide

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